Orthogonal Protection Topology: Boc-on-Amine (252720-31-3) vs. Boc-on-Piperidine (183673-71-4) Regiochemical Comparison
The target compound 252720-31-3 bears the Boc protecting group on the exocyclic 4-amino substituent while leaving the piperidine ring nitrogen (pKa ~10–11) free for direct alkylation or acylation. In contrast, the positional isomer 183673-71-4 places Boc on the piperidine nitrogen (pKa shifted to non-basic), rendering the ring nitrogen inert and exposing the free 4-amino group (pKa ~7–8) [1]. This topological inversion dictates the order of synthetic operations: with 252720-31-3, the piperidine NH can be functionalized first without touching the Boc-protected 4-amino group, whereas with 183673-71-4, the piperidine nitrogen must be deprotected (TFA/DCM, 0 °C to rt, 1–4 h) before any N-functionalization can occur .
| Evidence Dimension | Protection site and synthetic accessibility of free nitrogen |
|---|---|
| Target Compound Data | Boc on 4-exocyclic amine; piperidine NH free (pKa ~10.5); directly available for N-alkylation/acylation without deprotection |
| Comparator Or Baseline | 1-Boc-4-aminopiperidine-4-carboxylic acid (CAS 183673-71-4): Boc on piperidine ring nitrogen; 4-amino free (pKa ~7.5); piperidine N requires TFA deprotection before use |
| Quantified Difference | One fewer deprotection step required when targeting piperidine-N-functionalized intermediates; orthogonal deprotection sequence reversed |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES, and InChI Key verification [PubChem CID 1268236 vs. CID 66239] |
Why This Matters
For procurement decisions in multi-step peptide or pharmaceutical synthesis, choosing the correct regioisomer eliminates one full deprotection–workup–purification cycle, reducing solvent consumption, labor, and yield losses estimated at 5–15% per additional step.
- [1] PubChem. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid (CID 1268236, CAS 252720-31-3) vs. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CID 66239, CAS 183673-71-4). Comparative structural analysis via InChI Key: RAENIWWUAIMXSI-UHFFFAOYSA-N vs. YNHLVALLAURVJF-UHFFFAOYSA-N. View Source
